5-Iodo-1-phenyl-1H-1,2,3-triazole
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Overview
Description
5-Iodo-1-phenyl-1H-1,2,3-triazole is a heterocyclic compound that belongs to the class of 1,2,3-triazoles. These compounds are known for their diverse chemical properties and applications in various fields such as medicinal chemistry, materials science, and organic synthesis. The presence of an iodine atom and a phenyl group in the structure of this compound imparts unique reactivity and potential for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Iodo-1-phenyl-1H-1,2,3-triazole typically involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen 1,3-dipolar cycloaddition. This reaction can be catalyzed by copper (CuAAC) or ruthenium (RuAAC) catalysts. The general synthetic route involves the following steps:
- Preparation of phenyl azide from phenylamine.
- Reaction of phenyl azide with an alkyne in the presence of a copper catalyst to form the triazole ring.
- Iodination of the triazole ring to introduce the iodine atom at the 5-position.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of copper-on-charcoal as a heterogeneous catalyst in continuous flow conditions has been reported to be effective for the synthesis of 1,2,3-triazoles .
Chemical Reactions Analysis
Types of Reactions
5-Iodo-1-phenyl-1H-1,2,3-triazole can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The triazole ring can participate in redox reactions, although specific conditions and reagents are required.
Cycloaddition Reactions: The triazole ring can undergo further cycloaddition reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium iodide can be used under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
Substitution Products: Various substituted triazoles depending on the nucleophile used.
Oxidation Products: Oxidized derivatives of the triazole ring.
Reduction Products: Reduced forms of the triazole ring or its substituents.
Scientific Research Applications
5-Iodo-1-phenyl-1H-1,2,3-triazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Mechanism of Action
The mechanism of action of 5-Iodo-1-phenyl-1H-1,2,3-triazole depends on its specific application:
Biological Activity: It may interact with biological targets such as enzymes or receptors, leading to inhibition or modulation of their activity. The iodine atom and phenyl group can enhance binding affinity and specificity.
Chemical Reactivity: The triazole ring can participate in various chemical reactions, acting as a nucleophile or electrophile depending on the reaction conditions.
Comparison with Similar Compounds
Similar Compounds
1-Phenyl-1H-1,2,3-triazole: Lacks the iodine atom, resulting in different reactivity and applications.
5-Bromo-1-phenyl-1H-1,2,3-triazole: Similar structure but with a bromine atom instead of iodine, leading to different chemical properties.
1,2,3-Triazole: The parent compound without any substituents, used as a basic building block in organic synthesis.
Uniqueness
5-Iodo-1-phenyl-1H-1,2,3-triazole is unique due to the presence of the iodine atom, which imparts distinct reactivity and potential for specific applications in medicinal chemistry and materials science. The combination of the triazole ring, phenyl group, and iodine atom makes it a versatile compound for various research and industrial purposes.
Properties
Molecular Formula |
C8H6IN3 |
---|---|
Molecular Weight |
271.06 g/mol |
IUPAC Name |
5-iodo-1-phenyltriazole |
InChI |
InChI=1S/C8H6IN3/c9-8-6-10-11-12(8)7-4-2-1-3-5-7/h1-6H |
InChI Key |
FNKYKRCZBGBJSM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=CN=N2)I |
Origin of Product |
United States |
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